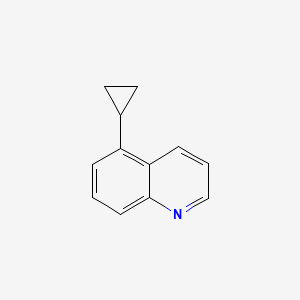

5-Cyclopropylquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H11N |

|---|---|

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

5-cyclopropylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10(9-6-7-9)11-4-2-8-13-12(11)5-1/h1-5,8-9H,6-7H2 |

Clave InChI |

WNMOBFYNRHLMDO-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=C3C=CC=NC3=CC=C2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropylquinoline and Its Derivatives

De Novo Synthesis Approaches to the 5-Cyclopropylquinoline Core

De novo synthesis involves the construction of the bicyclic quinoline (B57606) ring system from acyclic or monocyclic precursors. These methods are fundamental for creating the core structure and can be adapted to introduce the desired cyclopropyl (B3062369) substituent at the 5-position by using appropriately substituted starting materials.

Quinoline Ring Formation Strategies (e.g., Skraup Synthesis, Modified Cyclization Reactions)

Classic ring-forming reactions provide a direct pathway to the quinoline scaffold. The applicability of these methods for producing this compound is contingent on the availability of specific cyclopropyl-substituted precursors.

Skraup Synthesis: The Skraup synthesis, a reaction that has been a cornerstone of quinoline synthesis since its discovery by Czech chemist Zdenko Hans Skraup in 1880, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. To generate this compound via this method, the key starting material would be 3-cyclopropylaniline (B1590365). In this proposed pathway, glycerol is first dehydrated by sulfuric acid to form acrolein. This is followed by a Michael addition of the 3-cyclopropylaniline to the acrolein. The subsequent cyclization and oxidation of the resulting intermediate would yield the final this compound product. While the reaction is famously vigorous, it can often be moderated by the addition of ferrous sulfate.

Friedländer Synthesis: Another powerful method for quinoline construction is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base. For the specific synthesis of this compound, a plausible route would involve the reaction of a hypothetical 2-amino-4-cyclopropylbenzaldehyde with a simple ketone like acetone (B3395972) or with acetaldehyde. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. A variety of catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids like neodymium(III) nitrate, have been employed to improve the efficiency of this annulation.

Stereoselective and Regioselective Introduction of the Cyclopropyl Group at Specific Positions

Introducing the cyclopropyl group onto a pre-existing molecular framework or precursor is a critical step that demands high regioselectivity to ensure the correct C5 substitution. One theoretical approach involves the cyclopropanation of a precursor such as 5-vinylquinoline. Reactions like the Simmons-Smith reaction, using a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, could convert the vinyl group into the desired cyclopropyl ring. The stereochemistry of such a transformation would be a key consideration, although for the unsubstituted cyclopropyl ring, this is not a factor. Another potential strategy involves the introduction of the cyclopropyl group via a cyclopropanation reaction using diazomethane (B1218177) on a suitable precursor. However, direct and regioselective cyclopropanation of the quinoline ring itself is challenging due to the aromatic nature of the system. Therefore, methods that build the molecule with the cyclopropyl group already in place or install it via cross-coupling are generally more common and reliable.

Transition-Metal Catalyzed Coupling Reactions for Cyclopropylquinoline Synthesis (e.g., Palladium-Catalyzed Suzuki, Buchwald-Hartwig Couplings, C-H Bond Functionalization)

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed reactions, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are exceptionally well-suited for the synthesis of this compound.

Palladium-Catalyzed Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most robust methods for generating aryl-cyclopropane bonds. This reaction involves the cross-coupling of an organoboron species with an organohalide. The synthesis of this compound can be efficiently achieved by coupling 5-bromoquinoline (B189535) with cyclopropylboronic acid or its corresponding trifluoroborate salt. The reaction is catalyzed by a palladium complex, typically formed from a palladium(II) acetate (B1210297) or [Pd(C₃H₅)Cl]₂ precursor and a phosphine (B1218219) ligand. The use of specialized ligands, such as SPhos or tetraphosphine ligands like Tedicyp, can significantly improve reaction efficiency and catalyst turnover numbers, allowing for lower catalyst loadings. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the 5-bromoquinoline, followed by transmetalation with the cyclopropylboronic acid (activated by a base), and finally, reductive elimination to yield this compound and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling for Cyclopropylarene Synthesis This table presents examples analogous to the synthesis of this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Yield |

|---|---|---|---|---|

| Methyl 3-bromothiophene-2-carboxylate | Cyclopropylboronic acid | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | K₃PO₄ | 88% |

| 2-Bromothiophene-3-carbaldehyde | Cyclopropylboronic acid | Pd(OAc)₂ (0.25 mol%), SPhos (0.5 mol%) | K₃PO₄ | 93% |

C-H Bond Functionalization: Direct C-H bond functionalization represents an ideal synthetic strategy, as it avoids the pre-functionalization of starting materials (e.g., creating organohalides). While direct C-H cyclopropylation of quinoline at the C5 position is not well-documented, palladium-catalyzed C-H activation/C-C coupling reactions provide a conceptual framework for such transformations. These reactions typically involve the coordination of a palladium catalyst to the substrate, cleavage of a C-H bond to form a palladacycle intermediate, and subsequent reaction with a coupling partner.

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These strategies focus on selectively altering the molecule by functionalizing specific C-H bonds or by introducing or interconverting heteroatom-containing groups.

Directed C-H Activation and Functionalization Strategies

Directed C-H activation is a powerful tool for achieving regioselectivity in functionalization reactions, where a directing group on the substrate guides a metal catalyst to a specific C-H bond. The 8-aminoquinoline (B160924) (AQ) moiety is a well-established and highly effective bidentate directing group in palladium-catalyzed C-H functionalization.

A plausible strategy for the selective derivatization of this compound would involve first installing an 8-amino group to create a N-(5-cyclopropylquinolin-8-yl)amide derivative. The amide nitrogen and the quinoline nitrogen (N1) of this substrate would then act as a bidentate ligand, chelating to a palladium catalyst. This chelation would direct the catalyst to activate the C-H bond at the C7 position, enabling the introduction of various functional groups (e.g., aryl, alkyl, or others) at that site. Recent studies have shown that substituents on the directing group itself, such as at the C5 position of the quinoline, can influence the enantioselectivity of C-H functionalization reactions, highlighting the sophisticated control achievable with this methodology.

Table 2: Conceptual Framework for Directed C-H Functionalization This table outlines a proposed strategy for derivatizing this compound.

| Starting Substrate | Directing Group | Catalyst | Potential Reaction | Target Position |

|---|

Heteroatom Substitution and Functional Group Interconversion on the Quinoline Ring

The introduction of heteroatoms or the modification of functional groups on the this compound ring can be achieved through various electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is governed by the combined electronic effects of the existing cyclopropyl group and the quinoline ring system.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), with the pyridine (B92270) ring being more deactivated than the benzene ring portion. The nitrogen atom directs electrophiles to the benzene ring. The C5-cyclopropyl group is an activating, ortho, para-directing group. Therefore, in an electrophilic substitution reaction like nitration or halogenation, the incoming electrophile would be expected to substitute onto the benzene ring, preferentially at the C6 and C8 positions, influenced by the directing effect of the C5-cyclopropyl group.

Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine part, is susceptible to nucleophilic attack, especially at the C2 and C4 positions. The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution by various nucleophiles (e.g., amines, alkoxides, thiols). Functional group interconversions, such as the conversion of a nitro group to an amino group or a carboxylic acid to an amide, provide further avenues for creating a wide array of this compound derivatives. The synthesis of various substituted quinolines, including those with sulfur and nitrogen-containing fused heterocyclic systems, demonstrates the versatility of the quinoline scaffold in such transformations.

Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade reactions, also known as domino or tandem reactions, construct complex molecules in a single operation without isolating intermediates, as each subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org This approach offers high atom economy and reduces waste, time, and labor. wikipedia.org Multicomponent reactions (MCRs) are similarly efficient, combining three or more starting materials in a one-pot process to form a complex product that incorporates structural elements from each reactant. rsc.orgresearchgate.net These strategies are particularly powerful for diversifying the quinoline scaffold.

Recent advancements have demonstrated the utility of these reactions in synthesizing a wide array of quinoline derivatives. rsc.orgnih.gov For instance, an iodine-promoted one-pot cascade oxidative annulation has been developed to create wikipedia.orgCurrent time information in Bangalore, IN.scholarsresearchlibrary.comtriazolo[1,5-a]quinolines from methyl azaarenes and N-tosylhydrazines. researchgate.net This method is notable for its broad substrate scope and its scalability to the gram-scale. researchgate.net Another innovative approach involves a metal- and azide-free oxidative coupling reaction, which has been applied to construct 2-cyclopropylquinolines among other complex heterocyclic systems. researchgate.net

The power of MCRs lies in their ability to generate structural diversity efficiently. rsc.org By systematically varying the different components—an amine, a carbonyl compound, and an activated methylene (B1212753) compound in a typical Friedländer-type synthesis—a large library of substituted quinolines can be produced. academie-sciences.fr For example, a four-component reaction has been reported for synthesizing polysubstituted thiazole (B1198619) derivatives, a strategy that could be adapted for quinoline synthesis by selecting appropriate building blocks. nih.gov These methods are instrumental in academic research for rapidly accessing novel molecular architectures for further investigation.

Table 1: Examples of Cascade and Multicomponent Reactions for Quinoline Synthesis

| Reaction Type | Key Features | Reactants (Example) | Product Type | Reference |

|---|---|---|---|---|

| Iodine-Promoted Cascade | One-pot, scalable, broad scope | Methyl azaarenes, N-tosylhydrazines | wikipedia.orgCurrent time information in Bangalore, IN.scholarsresearchlibrary.comTriazolo[1,5-a]quinolines | researchgate.net |

| Metal-Free Oxidative Coupling | Avoids transition metals and azides | Substituted sulfonylhydrazides | 2-Cyclopropylquinolines | researchgate.net |

| Povarov Multicomponent Reaction | I2-promoted, tandem reaction | N-heteroaromatic substrates | Benzothiazoles, 2,2'-biquinolines | researchgate.net |

| Friedländer Annulation (MCR) | Condensation and cyclodehydration | Aromatic o-aminoaryl ketone, carbonyl with α-methylene | Substituted Quinolines | academie-sciences.fr |

Click Chemistry Approaches for this compound Conjugates

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecules like bioconjugates. nih.govresearchgate.net The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two different molecular fragments. researchgate.netbeilstein-journals.org

This methodology is highly suitable for creating this compound conjugates. The synthesis involves preparing a derivative of this compound that contains either an azide (B81097) or a terminal alkyne functional group. This functionalized quinoline can then be "clicked" onto another molecule (such as a peptide, a polymer, or another pharmacophore) bearing the complementary functional group.

For example, a synthetic route could involve preparing an O-alkynylquinoline derivative from the corresponding hydroxyquinoline using propargyl bromide. beilstein-journals.org This alkyne-functionalized cyclopropylquinoline can then react with an azide-bearing molecule in the presence of a copper catalyst to form the desired conjugate. beilstein-journals.org Research has demonstrated the successful synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole using both conventional solution-based and solvent-free mechanochemical click reactions. beilstein-journals.org These approaches allow for the modular and efficient assembly of complex molecular structures, which is a significant advantage in drug discovery and materials science. researchgate.net

Table 2: Click Chemistry for Quinoline Conjugation

| Reaction | Catalyst System | Key Reactants | Product Linkage | Key Advantages | Reference |

|---|---|---|---|---|---|

| CuAAC | Cu(I) source (e.g., CuI or in situ from Cu(II)) | Alkyne-functionalized quinoline, Azide-functionalized molecule | 1,2,3-Triazole | High efficiency, modularity, stable linkage | beilstein-journals.org |

| Mechanochemical CuAAC | Copper(II) acetate monohydrate (solvent-free) | Alkyne-functionalized quinoline, Azide-functionalized molecule | 1,2,3-Triazole | Green chemistry (solvent-free), efficient | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of increasing focus, driven by the need to reduce the environmental impact of chemical manufacturing. nih.govmdpi.com These principles include the use of safer solvents, the development of reusable catalysts, maximizing atom economy, and reducing energy consumption. nih.govmdpi.com

Solvent-Free or Aqueous Reaction Systems

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Significant progress has been made in developing synthetic routes to quinolines in environmentally benign media like water or under solvent-free conditions. scholarsresearchlibrary.comacademie-sciences.fr

One notable example is a one-pot synthesis of a pitavastatin (B1663618) precursor, a complex molecule containing a 2-cyclopropylquinoline (B12284979) core, which was conducted exclusively in water. scholarsresearchlibrary.com This process offers operational simplicity, high yields, and is inherently eco-friendly and scalable. scholarsresearchlibrary.com Another approach is the use of solvent-free conditions for the Friedländer reaction, a classic method for quinoline synthesis. academie-sciences.fr By heating a mixture of an aminoaryl ketone, an α-methylene carbonyl compound, and a catalyst without any solvent, the desired quinoline derivatives can be obtained efficiently. academie-sciences.frsid.ir This method avoids the use of toxic reactants and polluting solvents. academie-sciences.fr For instance, a reusable ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, has been shown to be an effective catalyst for this reaction under solvent-free conditions at 70 °C. academie-sciences.fr Similarly, Cp*Ir(III) complexes have been used to catalyze quinoline synthesis from amino alcohols and ketones at 90-110°C without any solvent. rsc.org

Catalyst Development for Sustainable Synthesis

Catalyst design is central to sustainable synthesis. researchgate.netwalshmedicalmedia.com The focus is on developing catalysts that are highly efficient, selective, reusable, and based on earth-abundant, non-toxic materials. researchgate.net For quinoline synthesis, several sustainable catalytic systems have been reported.

Nano-flake zinc oxide (NF-ZnO) has been employed as a cost-effective, environmentally benign, and reusable catalyst for the Friedländer annulation under solvent-free conditions. sid.ir The catalyst can be easily separated from the reaction mixture by centrifugation and reused multiple times without significant loss of activity. sid.ir Another strategy involves the use of transition-metal complexes that can operate under mild or solvent-free conditions. rsc.org The development of such catalysts not only reduces waste but can also lower energy consumption by enabling reactions to proceed at lower temperatures. researchgate.netmdpi.com The ultimate goal is to create catalytic systems that are both economically viable and environmentally sustainable, aligning with the core principles of green chemistry. walshmedicalmedia.commdpi.com

Scalability and Process Optimization for Academic Research and Early-Stage Development

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical scale is a critical step in chemical development. cytivalifesciences.com For academic and early-stage industrial research, scalability ensures that sufficient quantities of a compound like this compound can be produced for extensive testing. This involves optimizing reaction conditions to maximize yield and purity while ensuring the process is robust and reproducible. google.com

An important consideration in scaling up is that reaction conditions that work on a millimole scale may not translate directly to gram or kilogram scales. beilstein-journals.org For example, a one-pot cascade reaction for synthesizing wikipedia.orgCurrent time information in Bangalore, IN.scholarsresearchlibrary.comtriazolo[1,5-a]quinolines was specifically noted for its easy scalability to the gram-scale, a key feature for practical applications. researchgate.net Similarly, a process for preparing a 2-cyclopropylquinoline derivative was highlighted as an "easily scalable process" due to its use of water as a solvent and operational simplicity. scholarsresearchlibrary.com

Process optimization often involves a systematic study of reaction parameters such as temperature, reaction time, catalyst loading, and pH. For instance, in the synthesis of a pitavastatin intermediate, careful control of pH was crucial; the deprotection step required a pH below 1.0, while the subsequent hydrolysis step needed a pH above 13.5 to avoid the formation of undesired impurities. scholarsresearchlibrary.com The choice of solvents for reaction and workup is also critical. In one process, the addition of acetonitrile (B52724) and subsequent cooling were optimized to ensure the product crystallized effectively, leading to high yield and purity. google.com These optimization efforts are essential for developing a reliable and efficient synthesis suitable for further development. cytivalifesciences.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| wikipedia.orgCurrent time information in Bangalore, IN.scholarsresearchlibrary.comTriazolo[1,5-a]quinolines |

| 2,2'-Biquinolines |

| Benzothiazoles |

| Pitavastatin |

| Propargyl bromide |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate |

| Nano-flake zinc oxide (NF-ZnO) |

| Cp*Ir(III) complexes |

| [1-(Ethoxycarbonyl)cyclopropyl] triphenylphosphonium tetrafluoroborate |

| Lenvatinib |

| Carbozantinib |

| Bosutinib |

| Tipifarnib |

| Chloroquine |

| Ciprofloxacin |

Mechanistic Investigations and Reactivity Profiling of 5 Cyclopropylquinoline

Elucidation of Reaction Mechanisms in 5-Cyclopropylquinoline Transformations

Transformations involving the this compound scaffold are governed by complex mechanistic pathways, influenced by the electronic properties of both the quinoline (B57606) ring and the cyclopropyl (B3062369) substituent. Detailed investigations, often combining experimental studies with computational modeling, have been crucial in understanding the underlying principles of its reactivity.

The mapping of reaction pathways for quinoline derivatives, particularly in cycloaddition reactions, relies heavily on computational chemistry to identify transition states (TS) and intermediates. arxiv.org For instance, in the photochemical dearomative cycloaddition of quinolines with alkenes, a stepwise radical mechanism is often proposed. nih.govnih.gov This process typically involves the formation of a triplet excited state of the quinoline, which then engages in a radical addition with the alkene. nih.gov

Computational studies using Density Functional Theory (DFT), such as at the B3LYP-D3/def2-TZVPP level, have been instrumental in rationalizing the observed regio- and stereoselectivity. nih.gov By calculating the energies of various possible transition states, researchers can predict the most favorable reaction pathway. For example, in reactions involving 5-substituted quinolines, analysis of the transition states for radical recombination helps explain why certain product diastereomers are favored. Dispersion-corrected functionals have confirmed that dispersive interactions can significantly lower the energy of transition states leading to specific stereochemical outcomes, such as favoring an endo product. nih.gov

Table 1: Calculated Energy Differences in Transition States for Cycloaddition This table is illustrative, based on data for analogous 5-substituted quinolines.

| Transition Path | Relative Energy (kcal/mol) without Dispersion Correction | Relative Energy (kcal/mol) with Dispersion Correction | Favored Product |

|---|---|---|---|

| Exo Approach | 0.0 | 0.0 | Exo Diastereomer |

The intrinsic reaction coordinate (IRC) connects the transition state geometry to the reactant and product geometries on the potential energy surface, providing a detailed map of the reaction's progress. arxiv.org Such analyses are critical for understanding selectivity in transformations of this compound.

The cyclopropyl group at the C5 position of the quinoline ring exerts a significant influence on the molecule's reactivity. This substituent is known to possess unique electronic properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkyl groups. researchgate.netscientificupdate.com These features can modulate the electronic landscape of the quinoline system and stabilize intermediates or transition states, thereby affecting both the rate and selectivity of reactions.

In the context of photochemical cycloadditions, the substituent at the 5-position is crucial for determining the regioselectivity of the reaction. nih.gov Mechanistic studies have shown that for certain reactions, the initial radical addition step is reversible, and the subsequent intramolecular radical recombination is the selectivity-determining step. nih.gov The steric and electronic nature of the 5-cyclopropyl group would play a direct role in the stability of the long-lived biradical intermediates that are formed, guiding the reaction towards a specific regioisomeric product (e.g., 5-to-8 vs. 8-to-5 addition). nih.gov Furthermore, the cyclopropyl fragment can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to its high C-H bond dissociation energy. researchgate.nethyphadiscovery.com

Intramolecular Rearrangements and Cycloadditions Involving the this compound Moiety

The strained three-membered ring of the cyclopropyl group, combined with the aromatic quinoline system, provides a platform for unique intramolecular transformations, including ring-opening rearrangements and concerted pericyclic reactions.

The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or radical-mediated processes. nih.gov For derivatives of this compound, particularly under oxidative conditions, radical-induced ring-opening presents a plausible transformation pathway. beilstein-journals.orgnih.gov

This process can be initiated by the formation of a radical intermediate, which then undergoes homolytic cleavage of one of the cyclopropyl C-C bonds to generate a more stable, delocalized alkyl radical. beilstein-journals.orgnih.gov In cases where the cyclopropyl group is adjacent to an amine or imine functionality, as in the analogous cyclopropylamine systems, CYP-mediated oxidation can lead to reactive ring-opened intermediates. hyphadiscovery.com A similar pathway for this compound could involve enzymatic or chemical oxidation, leading to the formation of reactive species capable of further intramolecular reactions or covalent modification of other molecules. hyphadiscovery.com

Pericyclic reactions, which are concerted reactions proceeding through a cyclic transition state, are powerful tools for constructing complex molecular architectures. adichemistry.comscribd.commeta-synthesis.com The quinoline core of this compound can participate as a π-system in cycloaddition reactions. nih.govnih.gov

A notable example is the photochemical dearomative [4+2] cycloaddition between quinolines and alkenes. nih.govnih.gov In this type of reaction, the benzene (B151609) portion of the quinoline ring acts as a diene. For 5-substituted quinolines, these reactions can proceed with high regio- and diastereoselectivity, providing access to structurally complex, bridged polycyclic frameworks. nih.govnih.gov The reaction is believed to proceed via a triplet excited state, allowing for a stepwise radical cycloaddition that favors para-adducts. nih.gov

Annulation strategies represent another class of reactions for building fused ring systems onto the this compound core. These methods, often catalyzed by transition metals, involve the formation of new rings through C–H bond activation or other cyclization techniques. mdpi.comresearchgate.net Such strategies could be employed to synthesize more complex, polycyclic aromatic systems derived from this compound.

Table 2: Examples of Pericyclic Reactions and Annulation Strategies

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| Photochemical [4+2] Cycloaddition | A light-induced reaction where the quinoline ring reacts with an alkene to form a bridged bicyclic product. nih.govnih.gov | Construction of sterically congested polycyclic structures with control over regio- and stereochemistry. |

| Transition-Metal-Catalyzed Annulation | A method to construct new rings onto an existing scaffold, often via C-H activation. mdpi.com | Synthesis of fused heterocyclic systems by reacting the quinoline core with suitable coupling partners. |

Oxidative and Reductive Transformations of this compound Derivatives

The reactivity of this compound derivatives under oxidative and reductive conditions is dictated by the susceptibilities of both the quinoline nucleus and the cyclopropyl substituent.

Under oxidative conditions, the cyclopropyl group can be a site of metabolic transformation. While generally robust, cyclopropyl groups, especially when attached to heteroaromatic systems, can undergo NADPH-dependent oxidation to form hydroxylated metabolites or undergo ring-opening to generate reactive intermediates. hyphadiscovery.com Oxidative radical ring-opening can also be induced by chemical reagents like manganese(III) acetate (B1210297), leading to cyclization and the formation of new ring systems. beilstein-journals.orgnih.gov

The quinoline ring itself is also subject to oxidative transformations. For instance, oxidative annulation is a key strategy in the synthesis of substituted quinolines. mdpi.com Conversely, the quinoline ring can undergo reduction. Catalytic hydrogenation can reduce the pyridine (B92270) portion of the quinoline system to afford a tetrahydroquinoline derivative. The specific conditions of the reduction (e.g., catalyst, pressure, temperature) would determine the extent and regioselectivity of the hydrogenation. Such transformations can significantly alter the electronic and steric properties of the molecule, providing access to a diverse range of saturated heterocyclic structures derived from this compound.

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring System

The reactivity of the quinoline ring is a nuanced interplay between its two fused components: an electron-rich benzene ring and an electron-deficient pyridine ring. chemistry-online.comyoutube.com This inherent electronic dichotomy dictates that the quinoline system does not undergo substitution reactions uniformly. Instead, the site of chemical attack is highly dependent on the nature of the reagent, whether it is an electrophile or a nucleophile. youtube.comtutorsglobe.com Consequently, electrophilic substitutions preferentially occur on the carbocyclic (benzene) ring, while nucleophilic substitutions favor the heterocyclic (pyridine) ring. youtube.com

The presence of a cyclopropyl group at the C-5 position, as in this compound, further modulates this reactivity. Alkyl groups, such as cyclopropyl, are generally considered electron-donating substituents. biosynce.com This electron-donating nature activates the benzene portion of the quinoline system, making it more susceptible to electrophilic attack compared to the unsubstituted quinoline. biosynce.comlumenlearning.com Conversely, its electronic influence on the distant pyridine ring is minimal, with any potential effect being largely steric.

Electrophilic Aromatic Substitution (SEAr)

The pyridine moiety of quinoline is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. askfilo.com This effect is amplified in acidic conditions, which are common for electrophilic substitution reactions, as the nitrogen atom becomes protonated, acquiring a positive charge and further deactivating the heterocyclic ring. chemistry-online.comtutorsglobe.com As a result, electrophiles preferentially attack the more electron-rich benzenoid ring. quimicaorganica.orgreddit.com

Within the benzene ring, substitution occurs predominantly at the C-5 and C-8 positions. askfilo.comuop.edu.pk This regioselectivity is governed by the stability of the cationic carbocation intermediate (also known as a Wheland intermediate or sigma complex) formed during the reaction. Attack at C-5 or C-8 allows for the formation of resonance structures where the aromaticity of the pyridine ring remains intact, leading to a more stable intermediate. askfilo.comquimicaorganica.org In contrast, attack at C-6 or C-7 disrupts the pyridine ring's aromaticity in one of the resonance forms, resulting in a less stable intermediate.

In the specific case of this compound, the C-5 position is already occupied. The cyclopropyl group, being an activating ortho-, para-director, will influence the position of any subsequent electrophilic attack. lumenlearning.com It will direct incoming electrophiles primarily to the C-8 and C-6 positions of the carbocyclic ring.

Below is a summary of typical electrophilic substitution reactions on the unsubstituted quinoline ring system.

| Reaction | Reagents and Conditions | Major Products | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃, H₂SO₄, SO₃, 15-20°C | 5-Nitroquinoline (~35%) and 8-Nitroquinoline (~43%) | tutorsglobe.com |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid | uop.edu.pk |

| Bromination | Br₂, H₂SO₄, 75°C | 5-Bromoquinoline (B189535) and 8-Bromoquinoline | youtube.com |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. chemistry-online.com Nucleophilic substitution occurs preferentially at the C-2 and C-4 positions. tutorsglobe.comquimicaorganica.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions. quimicaorganica.org

The presence of a good leaving group, such as a halide, at the C-2 or C-4 position greatly facilitates nucleophilic substitution. quimicaorganica.org However, even a hydride ion can be displaced in certain reactions, such as the Chichibabin amination. In this reaction, quinoline reacts with sodamide to yield 2-aminoquinoline. tutorsglobe.comuop.edu.pk The relative reactivity of the C-2 and C-4 positions can be influenced by reaction conditions and the nature of the nucleophile. tutorsglobe.comresearchgate.net For instance, in the Chichibabin-type reaction, lower temperatures favor the formation of the 2-amino product, while higher temperatures can lead to the 4-amino derivative. youtube.comtutorsglobe.com

The C-5 cyclopropyl group in this compound is not expected to have a significant electronic impact on the reactivity of the pyridine ring towards nucleophiles due to its distance. Any influence would likely be minor and related to steric hindrance, which would not substantially affect attack at the C-2 or C-4 positions.

Key examples of nucleophilic substitution on the quinoline nucleus are presented below.

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Amination (Chichibabin Reaction) | KNH₂ in liquid NH₃, -70°C, then KMnO₄ oxidation | 2-Aminoquinoline | tutorsglobe.com |

| Amination (Chichibabin Reaction) | KNH₂ in liquid NH₃, -45°C, then oxidation | 4-Aminoquinoline | tutorsglobe.com |

| Alkylation | n-Butyllithium, then Nitrobenzene (oxidant) | 2-Butylquinoline | youtube.comquora.com |

| Hydroxylation | KOH (fusion) | Quinolin-2(1H)-one (Carbostyril) | uop.edu.pk |

Structure Activity Relationship Sar Studies and Molecular Design of 5 Cyclopropylquinoline Analogs

Rational Design Principles for 5-Cyclopropylquinoline Derivatives

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound through targeted chemical modifications. mdpi.com For derivatives of this compound, design principles are guided by a deep understanding of how structural changes influence interactions with biological targets. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, play a pivotal role in this process by correlating structural features with biological activity, thereby guiding the synthesis of new analogs with potentially enhanced potency and selectivity. mdpi.comnih.gov

The chemical substituents on the quinoline (B57606) core are critical determinants of molecular recognition and binding affinity. Structure-activity relationship studies on related quinolone compounds have demonstrated that even minor modifications can significantly alter biological activity. For instance, in a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, the stereochemistry of a fluorine atom on the cyclopropyl (B3062369) group was shown to be a key factor. The cis derivatives were found to be more potent against Gram-positive bacteria than their corresponding trans counterparts, highlighting the sensitivity of the target's binding pocket to the spatial arrangement of substituents. nih.gov

The lipophilicity of the molecule, influenced by its substituents, also plays a crucial role. The introduction of a fluorine atom onto the cyclopropyl group in certain quinolones resulted in reduced lipophilicity compared to non-fluorinated analogs. nih.gov In other studies on 2-arylquinoline derivatives, increased lipophilicity was correlated with better cytotoxic effects against specific cancer cell lines, suggesting that different targets may have varying requirements for ligand hydrophobicity. rsc.org

Computational tools like Comparative Molecular Field Analysis (CoMFA) have been employed to dissect these effects further. CoMFA models for quinoline derivatives indicate that both steric and electrostatic fields significantly contribute to binding affinity. nih.gov For a series of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid derivatives, CoMFA was used to build a 3D-QSAR model that could predict antibacterial activity. jlu.edu.cn Such models generate contour maps that visualize regions where bulky groups (steric effects) or specific charge distributions (electrostatic effects) would be favorable or unfavorable for activity, providing a rational basis for designing new compounds. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. A molecule may exist as a mixture of multiple conformers, but typically only one, the "bioactive conformation," is responsible for the desired interaction with a biological target. nih.govnih.gov Elucidating this specific conformation is a primary goal of molecular design.

Various experimental and computational techniques are used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide insights into the preferred solution-state conformation of a molecule. nih.gov This experimental data can be complemented by computational methods like molecular mechanics calculations (e.g., MMP2), which can predict the energetically preferred conformations. nih.gov A strong agreement between experimental and calculated conformational distributions lends confidence to the proposed models. nih.gov

The design of conformationally restricted analogs is a powerful strategy to identify the bioactive conformation. nih.gov By introducing structural constraints, such as creating bicyclic structures from previously flexible peptides, researchers can limit the number of accessible conformations. nih.gov If these constrained analogs retain high biological activity, it provides strong evidence that the restricted conformation mimics the bioactive shape of the original, more flexible molecule. nih.gov This approach has been used to identify the bioactive conformations of various ligands, providing a clearer picture of how they orient themselves within the target's binding site. nih.govnih.gov

In Vitro Biological Activity Profiling of this compound Derivatives

The biological effects of this compound analogs are characterized through a battery of in vitro assays that measure their interactions with specific molecular targets and their subsequent effects on cellular processes.

Quinoline-based structures have been identified as potent inhibitors of various enzymes, including the phosphodiesterase (PDE) family. nih.gov PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial intracellular second messengers. nih.gov Specifically, Phosphodiesterase type 5 (PDE5) has been a target for quinoline derivatives. nih.govnih.gov A series of synthesized quinoline derivatives were evaluated for their PDE5 inhibitory activity, leading to the discovery of compounds with exceptionally high potency. nih.gov

The table below presents the in vitro inhibitory activity of a representative quinoline derivative against various PDE isozymes, demonstrating its high potency and selectivity for PDE5.

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Compound 7a | PDE1 | >10000 |

| PDE2 | >10000 | |

| PDE3 | >10000 | |

| PDE4 | >10000 | |

| PDE5 | 0.27 | |

| PDE6 | 14 |

Data sourced from a study on quinoline derivatives as PDE5 inhibitors. nih.gov The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The ability of this compound analogs to bind to specific receptors is a key aspect of their pharmacological profile. Radioligand binding assays are commonly used to determine the affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ). nih.govresearchgate.net

Studies on quinolinecarboxylic acid amides have revealed high affinity for the serotonin (B10506) 5-HT₃ receptor. nih.govresearchgate.net The affinity is sensitive to the structure of the molecule, indicating that the receptor's binding site can accommodate the acyl group of certain 2-quinoline derivatives and that there is an optimal distance between key nitrogen atoms in the ligand. nih.gov

The table below shows the in vitro receptor binding affinities of selected quinolinecarboxylic acid derivatives for serotonin (5-HT₃, 5-HT₄) and dopamine (B1211576) (D₂) receptors.

| Compound | 5-HT₃ Kᵢ (nM) | 5-HT₄ Kᵢ (nM) | D₂ Kᵢ (nM) |

|---|---|---|---|

| Derivative 21a | 12.3 | >1000 | >1000 |

| Derivative 21b | 9.9 | >1000 | >1000 |

Data sourced from studies on quinolinecarboxylic acid derivatives. researchgate.net The Kᵢ value represents the inhibition constant, a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates higher affinity.

Beyond target binding, the functional consequences of this compound derivatives are assessed in cell-based assays. A significant area of investigation for quinoline compounds is their potential as anticancer agents, with many studies focusing on their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.govtbzmed.ac.ir

The antiproliferative activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. For example, a series of quinoline derivatives with different side chains were evaluated against human colon cancer (HT29) and breast cancer (MDA-MB-231) cell lines, showing IC₅₀ values in the micromolar range. nih.gov

Mechanistic studies have confirmed that apoptosis is a key mode of action for some of these compounds. Treatment of human erythroleukemic K562 cells with certain quinoline-N-oxide derivatives led to the activation of caspases-9 and -3, which are key executioner enzymes in the apoptotic pathway. nih.gov Similarly, a synthesized tetrahydrobenzo[h]quinoline derivative was shown to induce apoptosis in MCF-7 breast cancer cells. tbzmed.ac.ir This was confirmed by flow cytometry analysis, which detected an increase in apoptotic cells, and by observing changes in the expression levels of apoptosis-related proteins, such as an increase in Bax and a decrease in Bcl-2. tbzmed.ac.ir

The table below summarizes the antiproliferative activity of representative quinoline derivatives against different human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Schiff's base 4e | HT29 | Colon Cancer | 4.7 |

| MDA-MB-231 | Breast Cancer | 4.6 | |

| Tetrahydrobenzo[h]quinoline | MCF-7 (24h) | Breast Cancer | 10 |

| MCF-7 (48h) | Breast Cancer | 7.5 | |

| Quinoline 13 | HeLa | Cervical Cancer | 8.3 |

| Quinoline 12 | PC3 | Prostate Cancer | 31.37 |

Data compiled from studies on the in vitro antiproliferative effects of various quinoline derivatives. rsc.orgnih.govtbzmed.ac.ir The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%.

Identification of Pharmacophoric Features for Target Interaction

The biological activity of quinoline derivatives is intrinsically linked to their three-dimensional arrangement of chemical features, or pharmacophore, which dictates their interaction with specific biological targets. Understanding these pharmacophoric features is crucial for the rational design of more potent and selective analogs.

For the antibacterial activity of fluoroquinolones, a well-established class of quinoline derivatives, the key pharmacophoric features are well-documented. nih.govresearchgate.net These include:

A carboxylic acid group at the 3-position, which is essential for binding to the DNA gyrase enzyme.

A ketone group at the 4-position.

A fluorine atom at the 6-position, which generally enhances antibacterial activity.

A substituent at the 7-position, often a piperazine (B1678402) or a similar heterocyclic ring, which influences the spectrum of activity and pharmacokinetic properties.

A substituent at the N1-position, where a cyclopropyl group is known to be optimal for potent activity. asm.orgoup.com

A general pharmacophore model for fluoroquinolone antibiotics typically includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions that align with the binding sites of their target enzymes. nih.gov The cyclopropyl group at N1 contributes to the hydrophobic interactions and proper orientation of the molecule within the enzyme's active site.

While a specific pharmacophore model for this compound has not been explicitly defined in the literature, we can extrapolate from the known features of other active quinolones. The quinoline core itself provides a rigid scaffold and an aromatic system for π-π stacking interactions. The cyclopropyl group at the 5-position would introduce a lipophilic and sterically defined feature. The precise role of this group would depend on the specific biological target. For instance, in an enzyme's active site, it could occupy a hydrophobic pocket, thereby enhancing binding affinity.

The development of a pharmacophore model for this compound analogs would necessitate the synthesis and biological evaluation of a series of related compounds. This would allow for the identification of key structural elements required for antimicrobial or antiviral activity and their spatial relationships, ultimately guiding the design of more effective therapeutic agents.

Computational and Theoretical Studies on 5 Cyclopropylquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, which in turn governs its reactivity and physical properties. nih.gov

Density Functional Theory (DFT) for Molecular Orbitals (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like 5-Cyclopropylquinoline. nih.gov A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For quinoline (B57606) and its derivatives, the distribution and energy of these orbitals are influenced by the nature and position of substituents on the quinoline core. nih.gov In the case of this compound, the electron-donating nature of the cyclopropyl (B3062369) group can be expected to influence the energy levels of the frontier orbitals compared to the parent quinoline molecule. Computational studies on related quinoline derivatives provide a framework for understanding these properties.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: Data is representative for the parent quinoline scaffold and serves as an estimate. Actual values for this compound would require specific calculation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Structural Elucidation

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical values can be correlated with experimental chemical shifts (¹H and ¹³C) to confirm the molecular structure of compounds like this compound. researchgate.net Discrepancies between calculated and experimental shifts can reveal subtle structural or electronic effects. Studies on various quinoline derivatives have demonstrated that DFT calculations can achieve good accuracy in predicting chemical shifts. researchgate.netresearchgate.net

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150.5 |

| C4 | 136.0 |

| C5 | 128.0 |

| C8 | 129.5 |

| C8a | 148.2 |

Note: These values are illustrative for the quinoline core and would be influenced by the cyclopropyl substituent at the C5 position.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. q-chem.com These calculations help in the assignment of complex experimental spectra by correlating specific vibrational modes (e.g., C-H stretching, C=N bending) to observed absorption bands. nih.govresearchgate.net For quinoline derivatives, DFT methods have been shown to reproduce experimental vibrational spectra with a high degree of accuracy, aiding in the detailed structural analysis of these molecules. nih.govresearchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3055 | 3050 |

| C=C/C=N Ring Stretch | 1620 | 1618 |

| C=C/C=N Ring Stretch | 1580 | 1575 |

| C-H In-plane Bend | 1120 | 1115 |

Note: Data is based on the parent quinoline structure. The presence of the cyclopropyl group would introduce additional characteristic vibrational modes.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govekb.eg

Binding Mode Predictions for this compound with Biomolecular Targets

Molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. researchgate.netresearchgate.net The quinoline scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, proteases, and receptors. nih.govrsc.orgnih.gov Docking studies on quinoline derivatives have revealed key interactions, such as:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the quinoline system frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. tandfonline.com

For this compound, the cyclopropyl group at the 5-position would likely occupy a specific hydrophobic sub-pocket within a target's active site, potentially influencing the compound's binding affinity and selectivity. rsc.org

| Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| LYS 103 | Hydrogen Bond (with Quinoline N) | 2.9 |

| PHE 227 | π-π Stacking | 4.5 |

| LEU 234 | Hydrophobic | 3.8 |

| VAL 101 | Hydrophobic (with Cyclopropyl) | 4.1 |

Energy-Based Scoring and Ranking of Ligand Poses

After generating multiple possible binding poses for a ligand, a scoring function is used to estimate the binding affinity for each pose and rank them. wikipedia.orgslideshare.net These functions are mathematical models that approximate the free energy of binding. h-its.org They typically include terms for various types of interactions, such as:

Electrostatic interactions

Van der Waals interactions

Hydrogen bonding

Desolvation penalties

The output is a score, often expressed in units analogous to energy (e.g., kcal/mol), where a more negative value indicates a more favorable predicted binding affinity. nih.govsemanticscholar.org By comparing the scores of different poses of this compound, or by comparing its best score to those of other compounds, researchers can prioritize molecules for further experimental testing. researchgate.net

| Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Glide Score (G-Score) | -8.5 |

| AutoDock Vina Score | -9.2 |

| ChemScore | -7.9 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for a molecule to interact with a specific biological target. nih.govcreative-biolabs.com

For a series of active quinoline-based compounds, a pharmacophore model can be generated by identifying the common chemical features and their spatial arrangement. nih.govscienceopen.com This model then serves as a 3D query for virtual screening of large chemical databases. nih.govdovepress.com The screening process rapidly identifies other molecules from the database that match the pharmacophore model, regardless of their underlying chemical scaffold. mdpi.com These "hits" can then be subjected to further analysis, such as molecular docking and, ultimately, experimental validation. nih.govscienceopen.com

A pharmacophore model derived from quinoline analogues might include features like an aromatic ring feature for the quinoline core, a hydrogen bond acceptor for the nitrogen atom, and a hydrophobic feature corresponding to substituents like the cyclopropyl group in this compound. nih.gov This approach has been successfully used to identify novel inhibitors for various targets, including tubulin and kinases. nih.govdovepress.com

| Pharmacophore Feature | Description | Typical Corresponding Moiety |

|---|---|---|

| Aromatic Ring (AR) | Represents a planar, cyclic aromatic system. | Quinoline ring system |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Quinoline nitrogen atom |

| Hydrophobic (HY) | A non-polar group that favors hydrophobic interactions. | Cyclopropyl group, other alkyl/aryl substituents |

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. This method involves identifying the common chemical features in a set of known active molecules that are essential for their biological activity. dovepress.com For quinoline derivatives, this approach has been successfully used to develop predictive models.

A typical ligand-based pharmacophore model for quinoline compounds might consist of a specific spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (RA). nih.gov For instance, a study on quinoline derivatives as antioxidants developed a pharmacophore model comprising one aromatic ring and three hydrogen bond acceptors. nih.gov This model was subsequently used as a template for virtual screening to identify new compounds with potential antioxidant activity. nih.gov The generation process involves aligning a training set of active compounds and extracting the shared features that are critical for their interaction with the target receptor. The validity of such models is often confirmed by their ability to distinguish between active and inactive compounds.

| Pharmacophore Feature | Description | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Forms key interactions with donor groups in the receptor binding site. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom, capable of donating a hydrogen bond. | Engages with acceptor groups in the receptor, contributing to binding affinity. |

| Aromatic Ring (RA) | A planar, cyclic, conjugated system of atoms. | Participates in π-π stacking or hydrophobic interactions with the receptor. |

| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Drives binding through the hydrophobic effect, often burying itself in nonpolar pockets of the receptor. |

Structure-Based Pharmacophore Development from Receptor-Ligand Complexes

In contrast to ligand-based methods, structure-based pharmacophore modeling utilizes the known 3D structure of the receptor-ligand complex. This approach allows for a more precise identification of the key interaction points between a ligand and its target protein. researchgate.net By analyzing the binding mode of a known active quinoline derivative within the active site of its receptor, a pharmacophore model can be generated that maps the essential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

For example, a study focusing on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors developed a five-point pharmacophore model based on the receptor-ligand interactions. This model included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such models are invaluable for understanding the structural requirements for potent inhibition and for guiding the design of new derivatives with improved binding affinity. The inclusion of excluded volume spheres in these models helps to define the steric constraints of the binding pocket, further refining the search for novel ligands.

High-Throughput Virtual Screening for Novel Scaffolds

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov Pharmacophore models, both ligand- and structure-based, serve as excellent 3D queries for these screening campaigns. nih.govnih.gov The process involves filtering vast databases, such as the National Cancer Institute (NCI) and Maybridge databases, to select compounds that match the pharmacophoric features of the query model. nih.gov

In the context of quinoline derivatives, HTVS has been employed to discover novel scaffolds with desired biological activities. For instance, a validated pharmacophore model for antioxidant quinolines was used to screen chemical databases, leading to the identification of sixteen compounds with good predicted antioxidant activity. nih.gov Subsequent experimental testing confirmed the antioxidant properties of these selected compounds, demonstrating the efficacy of the virtual screening approach. nih.gov This methodology significantly accelerates the drug discovery process by prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound and its derivatives, MD simulations provide detailed insights into the conformational landscape of the ligand and the dynamics of its interaction with a biological target. nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon ligand binding. mdpi.com

A typical MD simulation study on a quinoline derivative-protein complex involves placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. mdpi.com Analysis of the simulation can include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. Higher RMSF values indicate more flexible regions.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. nih.gov

For example, MD simulations performed on newly designed quinoline derivatives as potential protease inhibitors for SARS-CoV-2 showed the formation of stable ligand-protein complexes, with a significant number of intermolecular hydrogen bonds contributing to the strong interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trnih.gov For quinoline derivatives, QSAR studies have been instrumental in predicting the biological activity of new compounds and in understanding the structural features that influence their potency. mdpi.commdpi.com

Development of Predictive Models for In Vitro Activity

The development of a QSAR model typically involves a dataset of compounds with known biological activities (e.g., IC50 values). mdpi.com This dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to correlate molecular descriptors with biological activity. mdpi.com

A successful QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (Q²). mdpi.com For instance, a 3D-QSAR study on quinoline derivatives as anticancer agents reported a CoMFA model with a Q² of 0.625 and an R² of 0.913, indicating good predictive ability. mdpi.com Such models can be used to predict the in vitro activity of newly designed this compound derivatives before their synthesis, thereby saving time and resources. mdpi.com

| QSAR Model Parameter | Description | Ideal Value |

| R² (Correlation Coefficient) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | Close to 1.0 |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal cross-validation (e.g., leave-one-out). | Greater than 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set of compounds. | Close to Q² and R² |

Topological Indices and Descriptors in QSAR

Topological indices are numerical descriptors that quantify the topology of a molecule, encoding information about its size, shape, branching, and atom connectivity. nih.govresearchgate.net These descriptors are calculated directly from the 2D representation of a molecule and are widely used in QSAR studies due to their simplicity and ease of calculation. nih.gov

In QSAR models for quinoline derivatives, topological descriptors can capture essential structural features that influence biological activity. mdpi.com Examples of topological indices include connectivity indices (e.g., Chi indices) and shape indices. nih.gov By incorporating these descriptors into a QSAR model, it is possible to develop robust predictive equations that relate the structural features of quinoline compounds to their biological effects. mdpi.comresearchgate.net For example, a QSAR study on antimalarial quinoline derivatives found that descriptors like total connectivity were significant in determining their activity against Plasmodium falciparum. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 5 Cyclopropylquinoline Research

High-Resolution Mass Spectrometry for Detailed Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel 5-Cyclopropylquinoline derivatives, offering unparalleled precision in determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident assignment of a unique molecular formula, which is critical during the synthesis and characterization of new chemical entities. For instance, in the characterization of newly synthesized quinoline-based reagents, HRMS is a standard technique used to confirm their elemental composition.

The process involves ionizing the analyte, often using soft ionization techniques like Electrospray Ionization (ESI), and measuring the mass-to-charge ratio (m/z) with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. The experimentally determined exact mass is then compared against the theoretical mass calculated for a proposed molecular formula.

| Proposed Formula | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) | Confirmation |

|---|---|---|---|---|

| C₁₂H₁₂N | 170.0964 | 170.0961 | -1.76 | Confirmed |

| C₁₁H₈NO | 170.0599 | 170.0961 | +211.7 | Rejected |

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for analyzing the fragmentation patterns of this compound derivatives. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, researchers can deduce the core structure and the connectivity of substituents. This detailed structural information is vital for isomer differentiation and for confirming the outcomes of chemical reactions.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution. For complex derivatives of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular puzzle.

1D NMR: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

2D NMR: For more complex structures where 1D spectra exhibit significant signal overlap or ambiguity, 2D NMR is essential. Common 2D techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of a molecule and establishing the positions of substituents on the quinoline (B57606) ring.

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a complete spin system, which is particularly useful for elucidating the structure of alkyl chains or other coupled proton networks attached to the quinoline core.

| Experiment | Type | Information Obtained |

|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts, multiplicities, and integrals. |

| ¹³C NMR | 1D | Carbon chemical shifts and types (CH₃, CH₂, CH, C). |

| COSY | 2D | Correlates J-coupled protons (e.g., H-H through 2-3 bonds). |

| HSQC | 2D | Correlates protons with their directly attached carbons (¹JCH). |

| HMBC | 2D | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). |

| NOESY/ROESY | 2D | Correlates protons that are close in space, revealing conformational details. |

Furthermore, advanced NMR techniques are used for conformational studies. Concentration-dependent chemical shifts in ¹H NMR can suggest intermolecular phenomena like π-π stacking. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) provide information about through-space proximity of nuclei, which is vital for determining the preferred three-dimensional shape (conformation) of flexible side chains or the relative orientation of substituents. This is particularly important for understanding how these molecules might interact with biological targets.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles, thereby confirming the molecule's connectivity and solid-state conformation.

For derivatives of this compound that are chiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry (the R or S configuration) of each stereocenter. This is accomplished by analyzing the anomalous dispersion of X-rays by the atoms in a high-quality single crystal of an enantiomerically pure compound. The resulting structural data, including the Flack parameter, can definitively assign the absolute configuration. This information is critical in pharmaceutical research, where different enantiomers of a drug can have vastly different biological activities. For example, the absolute configuration of the active enantiomer of a chiral drug candidate was unequivocally identified as the S-enantiomer using X-ray crystallographic techniques.

The primary challenge for this technique is the requirement of a single crystal of sufficient size and quality, which can sometimes be difficult to obtain.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule in the crystal. | C₂₆H₃₀ClN₃O₉ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 15.7 Å, b = 5.6 Å, c = 31.4 Å, β = 93.1° |

| Resolution (Å) | The level of detail obtained from the diffraction data. | < 2.5 Å |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.1 |

Chiral Chromatography and Spectroscopic Techniques for Enantiomeric Purity Analysis (if applicable)

Many biologically active quinoline derivatives are chiral, and their biological effects are often enantioselective. Therefore, methods to separate enantiomers and determine enantiomeric purity are crucial. This is applicable to derivatives of this compound that possess one or more chiral centers, for instance, through substitution on the cyclopropyl (B3062369) ring or on an attached side chain.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

Common classes of CSPs used for separating chiral compounds, including quinolines, include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most successful and broadly applicable CSPs, capable of separating a wide range of racemates.

Cyclodextrin-based CSPs: These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, a process known as inclusion complexation.

Protein-based CSPs: Utilize the natural stereoselectivity of proteins to achieve separation.

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical for quality control in the synthesis of single-enantiomer compounds. Sensitive and reproducible analytical methods are mandatory to quantify even small amounts of the undesired enantiomer.

| CSP Class | Chiral Selector | Primary Interaction Mechanism | Applicability |

|---|---|---|---|

| Polysaccharide | Amylose/Cellulose Derivatives | Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance. | Broadly applicable for many classes of compounds. |

| Cyclodextrin | α-, β-, γ-Cyclodextrins | Inclusion into a chiral cavity, hydrogen bonding at the rim. | Molecules with a hydrophobic part that fits into the cavity. |

| Pirkle-type (Brush) | Small chiral molecules (e.g., amino acid derivatives) | π-π interactions, hydrogen bonding, dipole stacking. | Compounds with aromatic rings and hydrogen bonding groups. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Complex mixture of hydrogen bonding, ionic, and steric interactions. | Broad, especially for amino acids and peptides. |

Development of Analytical Methods for Detection and Quantification in Complex Research Matrices

The study of this compound and its derivatives often extends beyond pure compounds to their analysis in complex environments, such as biological fluids, environmental samples, or food products. This requires the development of robust, sensitive, and selective analytical methods capable of isolating and quantifying the target analyte at trace levels.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) is the preferred technique for this purpose due to its exceptional sensitivity and specificity. The method involves:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

Chromatographic Separation: An HPLC or UPLC system separates the target analyte from other components in the prepared sample.

Detection and Quantification: A tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective detection. In MRM, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from the matrix and allowing for accurate quantification, often down to the µg/kg or ng/mL level.

Method validation is essential and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. Such validated methods are crucial for pharmacokinetic studies, residue analysis, and environmental monitoring of quinoline-based compounds.

| Parameter | Technique | Matrix | Performance Metric |

|---|---|---|---|

| Extraction | QuEChERS / SPE | Poultry Feathers | Recovery: 78.9–110% |

| Analysis | UPLC-MS/MS | Poultry Feathers | Precision (CV): <13.7% |

| Quantification | MRM | Poultry Feathers | LOQ: 0.96–2.60 µg/kg |

Applications of 5 Cyclopropylquinoline As a Chemical Probe and Synthetic Intermediate

Role as a Privileged Scaffold in Drug Discovery Research (Molecular Design Focus)

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. hebmu.edu.cn Quinoline (B57606) is a prime example of such a scaffold, forming the core of numerous approved drugs with a wide range of activities, including anticancer and antimicrobial properties. nih.govnih.goveurekaselect.com Its synthetic versatility allows for the generation of large libraries of structurally diverse derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net

The incorporation of a cyclopropyl (B3062369) group at the 5-position introduces several advantageous features from a molecular design perspective: